

Application Notes and Protocols for Synthetic Jobosic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, a saturated fatty acid, has been identified as a selective inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Its antiviral properties stem from a dual mechanism of action: the inhibition of the main protease (Mpro) and the disruption of the interaction between the spike receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][2] This document provides detailed information on commercially available synthetic **Jobosic acid**, its biological activities, and protocols for its application in SARS-CoV-2 research.

Commercial Suppliers of Synthetic Jobosic Acid

Synthetic **Jobosic acid** is available for research purposes from the following supplier:

| Supplier | Product Name | Catalog Number | CAS Number |
|-------------------------------|--------------|----------------|-------------|
| Targetmol (via Cymit Quimica) | Jobosic acid | TM-T88022 | 223611-93-6 |

Note: This product is intended for laboratory use only.[1]

Physicochemical Properties



| Property | Value | Reference | |
|-------------------|--------------------------------|-----------|--|
| Molecular Formula | C16H32O2 | [1] | |
| Molecular Weight | 256.42 g/mol | [1] | |
| Appearance | Solid | [1] | |
| IUPAC Name | 2,5-dimethyltetradecanoic acid | | |

Application Notes: Antiviral Activity of Jobosic Acid

Jobosic acid demonstrates significant inhibitory activity against key targets in the SARS-CoV-2 lifecycle. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target/Assay | IC50 (μg/mL) | IC50 (μM) | Virus Variant | Reference |
|---------------------------------|--------------|-----------|-----------------------------|-----------|
| SARS-CoV-2 Mpro | 7.5 | 29 | Not specified | [1][2] |
| Spike-RBD/ACE- 2 Interaction | 3 | 11 | Parental (USA- WA1/2020) | [1][2] |
| Spike-RBD/ACE- 2 Interaction | - | Active | Omicron | [1] |

Mechanism of Action: Dual Inhibition of SARS-CoV-2

Jobosic acid's antiviral effect is attributed to its ability to interfere with two critical stages of the viral life cycle: viral entry and polyprotein processing.



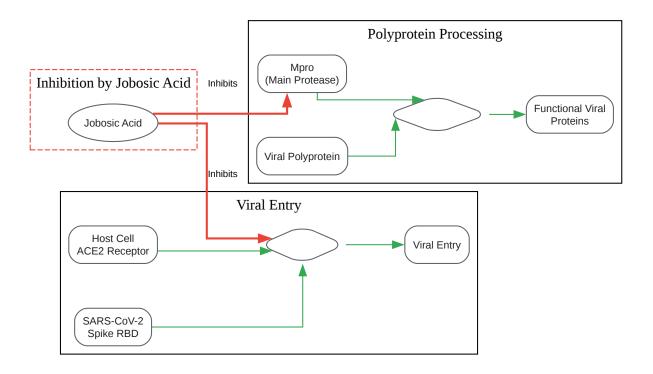


Fig. 1: Dual inhibitory mechanism of Jobosic acid on SARS-CoV-2.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of **Jobosic acid**.

Protocol 1: SARS-CoV-2 Main Protease (Mpro) Fluorescence-Based Inhibition Assay

This protocol is adapted from generic fluorescence-based Mpro inhibition assays.

Workflow:



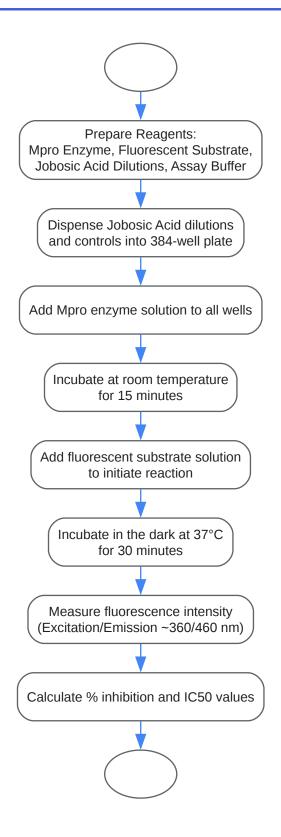


Fig. 2: Workflow for the Mpro fluorescence-based inhibition assay.

Materials:



- Recombinant SARS-CoV-2 Mpro
- Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
- Jobosic acid stock solution in DMSO
- 384-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Jobosic acid** in assay buffer. The final DMSO concentration should be kept below 1%.
- Add 5 μ L of the diluted **Jobosic acid** or control (DMSO vehicle) to the wells of a 384-well plate.
- Add 10 μL of Mpro enzyme solution (final concentration ~0.5 μM) to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding 5 μ L of the fluorogenic substrate solution (final concentration ~20 μ M).
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., ~360 nm excitation and ~460 nm emission for EDANS).
- Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



Protocol 2: Spike-RBD/ACE2 Binding Inhibition Assay (AlphaLISA)

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.

Workflow:



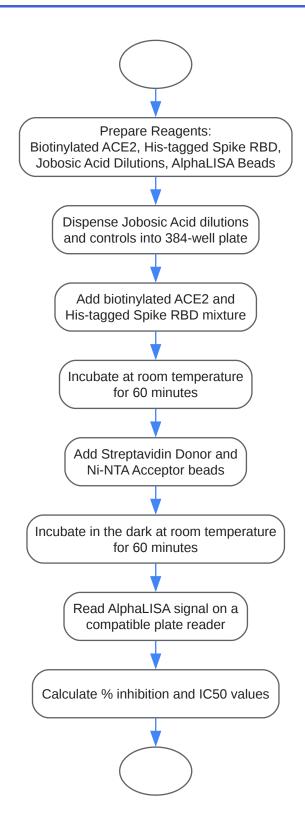


Fig. 3: Workflow for the Spike-RBD/ACE2 AlphaLISA assay.

Materials:



- Biotinylated human ACE2 protein
- His-tagged SARS-CoV-2 Spike RBD protein
- AlphaLISA Streptavidin Donor Beads
- AlphaLISA Nickel Chelate (Ni-NTA) Acceptor Beads
- AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
- Jobosic acid stock solution in DMSO
- 384-well white OptiPlates
- AlphaLISA-compatible plate reader

Procedure:

- Prepare serial dilutions of Jobosic acid in AlphaLISA buffer.
- In a 384-well plate, add 2 μL of the diluted Jobosic acid or control.
- Add 4 μL of a mixture of biotinylated ACE2 and His-tagged Spike RBD (final concentrations typically in the low nM range, to be optimized).
- Incubate for 60 minutes at room temperature.
- Add 4 μL of a mixture of Streptavidin Donor Beads and Ni-NTA Acceptor Beads (final concentration ~20 μg/mL each), prepared in the dark.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615 nm).
- Determine the IC50 value from the dose-response curve.



Check Availability & Pricing

Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect Reduction)

This protocol measures the ability of **Jobosic acid** to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Workflow:



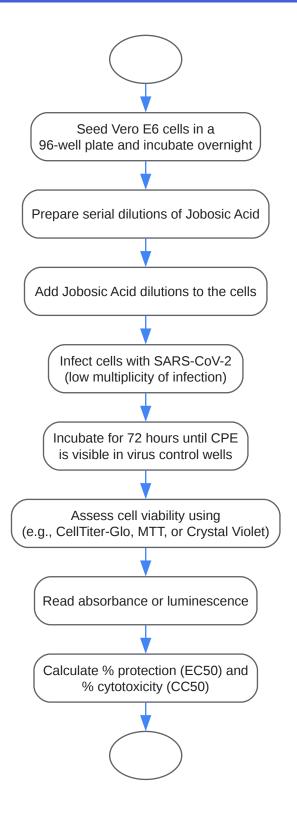


Fig. 4: Workflow for the CPE reduction antiviral assay.

Materials:



- Vero E6 cells
- Cell culture medium (e.g., DMEM with 2% FBS)
- SARS-CoV-2 viral stock
- Jobosic acid stock solution in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet solution)
- Plate reader (luminescence or absorbance)

Procedure:

- Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- On the following day, remove the culture medium and add 100 μL of medium containing serial dilutions of **Jobosic acid**. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus, for cytotoxicity) controls.
- Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example,
 0.01.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours, or until significant CPE is observed in the virus control wells.
- Assess cell viability. For example, using CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.
- Calculate the 50% effective concentration (EC50) from the dose-response curve of the infected cells and the 50% cytotoxic concentration (CC50) from the uninfected, compoundtreated cells.

Proposed Synthetic Protocol for Jobosic Acid



The following is a plausible synthetic route for **Jobosic acid** (2,5-dimethyltetradecanoic acid), based on established methodologies for the synthesis of branched-chain fatty acids.

Synthetic Scheme:



Click to download full resolution via product page

Fig. 5: Plausible synthetic route for Jobosic acid.

Materials:

- Undecyl bromide
- Magnesium turnings
- Propylene oxide
- Phosphorus tribromide (PBr3)
- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Sodium hydride (NaH)
- Methyl iodide (Mel)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous diethyl ether, ethanol, and other necessary solvents

Procedure:



- Grignard Reaction: Prepare a Grignard reagent from undecyl bromide and magnesium in anhydrous diethyl ether. React the Grignard reagent with propylene oxide to obtain 1bromotridecan-4-ol after acidic workup.
- Bromination: Convert the alcohol to the corresponding bromide, 1,4-dibromotridecane, using phosphorus tribromide.
- Malonic Ester Synthesis: React 1,4-dibromotridecane with the sodium salt of diethyl malonate (prepared from diethyl malonate and sodium ethoxide in ethanol) to yield diethyl 2-(4-bromotridecyl)malonate.
- Methylation and Decarboxylation: Treat the product from step 3 with sodium hydride followed by methyl iodide to introduce the second methyl group. Subsequent hydrolysis of the ester groups with aqueous sodium hydroxide, followed by acidification and heating, will effect decarboxylation to yield the final product, 2,5-dimethyltetradecanoic acid (Jobosic acid). The product should be purified by chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Synthetic Jobosic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366347#commercial-suppliers-of-synthetic-jobosic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com